Methyl 4-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a pyrimidine derivative, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine derivative: This step involves the reaction of ethyl acetoacetate with thiourea under basic conditions to form 5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl.
Acetylation: The pyrimidine derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with methyl 4-aminobenzoate: The acetylated pyrimidine derivative is coupled with methyl 4-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-({2-[(5-METHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
- METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)PHENYLACETATE
Uniqueness
METHYL 4-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE is unique due to its specific structural features, such as the combination of a benzoate ester and a pyrimidine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H17N3O5S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C16H17N3O5S/c1-3-11-13(21)18-16(19-14(11)22)25-8-12(20)17-10-6-4-9(5-7-10)15(23)24-2/h4-7H,3,8H2,1-2H3,(H,17,20)(H2,18,19,21,22) |
InChI Key |
AIBLNPOQYAZGIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)O |
Origin of Product |
United States |
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